molecular formula C10H8ClN B1601157 4-(Chloromethyl)quinoline CAS No. 5632-17-7

4-(Chloromethyl)quinoline

Cat. No. B1601157
CAS RN: 5632-17-7
M. Wt: 177.63 g/mol
InChI Key: OLSKQWRLRYMCAO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)quinoline, also known as 4-CMQ, is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a versatile and valuable chemical, due to its unique properties, which include the ability to form stable complexes with a wide range of metal ions. 4-CMQ has also been used in the synthesis of other organic compounds, such as quinoline derivatives, and in the production of specialty polymers.

Scientific Research Applications

Synthesis of Quinoline Derivatives

4-(Chloromethyl)quinoline: is a key intermediate in the synthesis of various quinoline derivatives. These derivatives are crucial in the development of compounds with potential pharmacological activities. The chloromethyl group serves as a reactive site for further functionalization, leading to the creation of complex molecules used in drug discovery and development .

Antimalarial and Antibacterial Agents

The structural motif of quinoline is found in many antimalarial and antibacterial drugs. 4-(Chloromethyl)quinoline can be used to synthesize compounds similar to chloroquine and ciprofloxacin, which have been effective against malaria and bacterial infections, respectively. This application is significant in the ongoing battle against drug-resistant strains of bacteria and malaria parasites .

Anticancer Research

Quinoline derivatives have shown promise in anticancer research. 4-(Chloromethyl)quinoline can be transformed into compounds that inhibit cancer cell growth. It’s particularly useful in creating novel anticancer agents with 4-anilinoquinazoline scaffolds, which are studied for their potential to treat various types of cancer .

Catalysis in Organic Synthesis

In organic synthesis, 4-(Chloromethyl)quinoline can act as a catalyst or a component of catalytic systems. Its structure allows for the development of catalytic methods that facilitate the synthesis of complex organic compounds, which can be used in various industrial applications .

Material Science Applications

The reactivity of 4-(Chloromethyl)quinoline makes it a valuable compound in material science. It can be used to create organic materials with specific electronic or photonic properties, contributing to the advancement of technologies in areas such as OLEDs and organic semiconductors .

Development of Bioorganic Molecules

4-(Chloromethyl)quinoline: is instrumental in the field of bioorganic chemistry, where it’s used to develop molecules that mimic biological processes. These molecules can serve as tools for understanding biological mechanisms or as leads for the development of new therapeutic agents .

properties

IUPAC Name

4-(chloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSKQWRLRYMCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493721
Record name 4-(Chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)quinoline

CAS RN

5632-17-7
Record name 4-(Chloromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5632-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thionyl chloride (12 mL, 170 mmol) was added dropwise for 15 minutes to a solution of 4-(hydroxymethyl)quinoline (Reference Compound No. 3-1, 13 g 82 mmol) in anhydrous dichloromethane (200 mL) under ice-cooling, and the mixture was stirred for 5 hours at room temperature. The solvent was evaporated under reduced pressure, and the resulting solid was filtered off with ethyl acetate, and washed to give 17 g of mixture containing the title Reference Compound, as a yellow-white solid.
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12 mL
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13 g
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200 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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